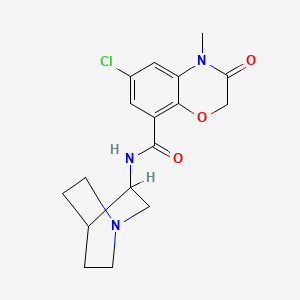![molecular formula C14H13ClFN3OS B1663247 1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl- CAS No. 1000878-74-9](/img/structure/B1663247.png)
1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl- is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
1. Antimicrobial and Antifungal Properties
1,2,3-Thiadiazole derivatives have demonstrated potential in antimicrobial and antifungal applications. For instance, compounds containing 1,3,4-thiadiazole showed significant antimicrobial activity against various microorganisms, including both bacteria and fungi (Başoğlu et al., 2013). Furthermore, certain 1,2,3-thiadiazole derivatives have been synthesized with notable antifungal properties (Patel & Patel, 2010).
2. Anticancer Potential
Research has identified several thiadiazole derivatives that exhibit potent anticancer activities. A study by Gomha et al. (2017) synthesized a series of thiadiazole derivatives that were evaluated as anticancer agents, with some compounds showing significant efficacy against hepatocellular carcinoma cell lines (Gomha et al., 2017). Additionally, Karki et al. (2011) explored the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, finding that certain compounds exhibited strong cytotoxicity against leukemia cells (Karki et al., 2011).
3. Structural and Spectral Analysis
The structural and spectral characteristics of thiadiazole derivatives have been a subject of research, aiding in the understanding of their chemical properties and potential applications. The study by Gündoğdu et al. (2017) conducted structural determination of thiadiazole analogs using synchrotron X-ray powder diffraction, contributing to the knowledge of their crystal structures and potential pharmaceutical applications (Gündoğdu et al., 2017).
4. Antiviral Activities
Thiadiazole derivatives have shown potential in antiviral therapy. Dawood et al. (2011) synthesized new pyrazole- and isoxazole-based heterocycles that displayed antiviral activity, particularly against Herpes simplex type-1 (HSV-1) (Dawood et al., 2011).
properties
CAS RN |
1000878-74-9 |
|---|---|
Product Name |
1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl- |
Molecular Formula |
C14H13ClFN3OS |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H13ClFN3OS/c1-7(11-9(15)3-2-4-10(11)16)17-14(20)13-12(8-5-6-8)18-19-21-13/h2-4,7-8H,5-6H2,1H3,(H,17,20)/t7-/m0/s1 |
InChI Key |
UUANXBZPALQPRT-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)F)NC(=O)C2=C(N=NS2)C3CC3 |
SMILES |
CC(C1=C(C=CC=C1Cl)F)NC(=O)C2=C(N=NS2)C3CC3 |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)NC(=O)C2=C(N=NS2)C3CC3 |
synonyms |
NSC-745838; N-[(1S)-1-(2-Chloro-6-fluorophenyl)ethyl]-4-cyclopropylthiadiazole-5-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



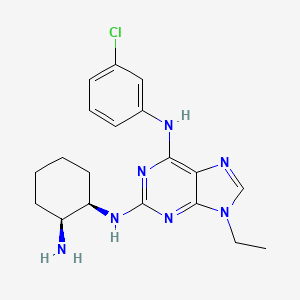
![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)
![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)
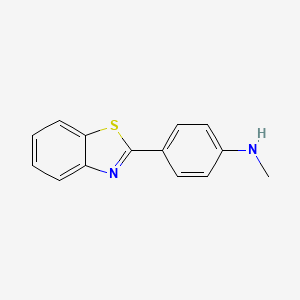
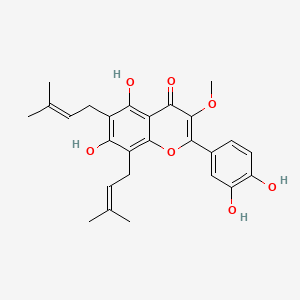
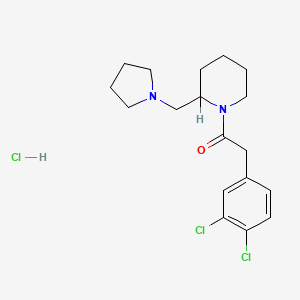
![5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B1663176.png)
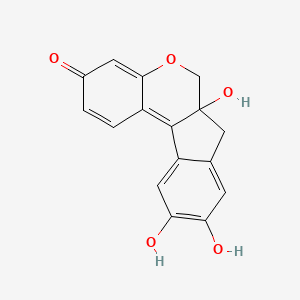
![N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1663178.png)
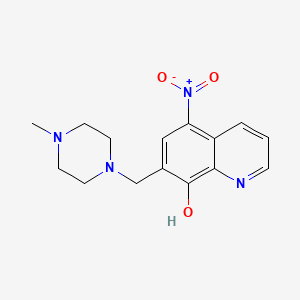
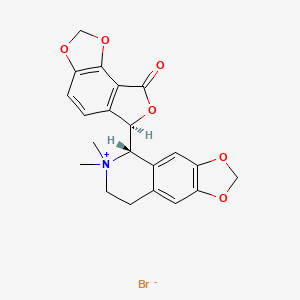
![1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B1663183.png)
